3-Butyl-1-heptanol

Thermophysical Properties Solvent Selection Distillation

3-Butyl-1-heptanol (CAS 51655-56-2), also known as 3-butylheptan-1-ol, is a C₁₁ branched primary alcohol (molecular formula C₁₁H₂₄O, molecular weight 172.31 g/mol). It is characterized by a seven-carbon heptanol backbone with a butyl branch at the C3 position.

Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
CAS No. 51655-56-2
Cat. No. B1290176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1-heptanol
CAS51655-56-2
Molecular FormulaC11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)CCO
InChIInChI=1S/C11H24O/c1-3-5-7-11(9-10-12)8-6-4-2/h11-12H,3-10H2,1-2H3
InChIKeyJVZDVHQHXNGWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-1-heptanol Procurement Guide: CAS 51655-56-2 Specifications and Sourcing Considerations


3-Butyl-1-heptanol (CAS 51655-56-2), also known as 3-butylheptan-1-ol, is a C₁₁ branched primary alcohol (molecular formula C₁₁H₂₄O, molecular weight 172.31 g/mol) . It is characterized by a seven-carbon heptanol backbone with a butyl branch at the C3 position. Physical properties include a predicted density of 0.828±0.06 g/cm³ and a predicted pKa of 15.14±0.10 . At reduced pressure (19 Torr), it exhibits a boiling point of 123.8–124.7 °C . The compound is typically supplied as a colorless liquid with purity specifications ranging from 98% to ≥99% (GC) depending on the vendor and intended application grade .

Why Generic C11 Alcohol Substitution Fails for 3-Butyl-1-heptanol (CAS 51655-56-2)


Interchanging 3-butyl-1-heptanol with other C₁₁H₂₄O isomers or linear undecanol without verification introduces substantial performance risk in applications sensitive to molecular architecture. Branched-chain alcohols exhibit lower boiling points and reduced density compared to linear analogs due to decreased intermolecular packing efficiency [1]. More critically, branching position alters hydrophobic-hydrophilic balance: a secondary alcohol such as 5-undecanol [2] differs fundamentally in reactivity and hydrogen-bonding capacity from the primary hydroxyl group of 3-butyl-1-heptanol. In formulation contexts, the specific C3 branching geometry influences self-assembly behavior and interfacial properties in ways that cannot be predicted from carbon number or molecular weight alone [3], making direct substitution without revalidation a source of unexpected viscosity shifts, phase behavior alterations, or synthesis failures.

Quantitative Differentiation Evidence for 3-Butyl-1-heptanol vs. Structural Analogs


Boiling Point Reduction Due to C3 Branching vs. Linear C11 Undecanol

Branched alcohols characteristically exhibit lower boiling points than their linear counterparts of identical carbon number due to reduced surface area for intermolecular van der Waals interactions and less efficient molecular packing [1]. 3-Butyl-1-heptanol (branched, primary) exhibits a boiling point of 123.8–124.7 °C at 19 Torr reduced pressure . This represents a significant departure from linear 1-undecanol, which has a reported atmospheric boiling point of approximately 243 °C [2]. The ~120 °C atmospheric boiling point differential (extrapolated) directly reflects the C3 branching disruption of chain-chain cohesion, enabling lower-temperature processing requirements for this branched isomer.

Thermophysical Properties Solvent Selection Distillation

Liquid Crystal Phase Induction: Smectic A Phase Formation vs. Inactive Analogs

3-Butyl-1-heptanol is documented as a reagent in the preparation of branched acyl alkyl fluorenes that form a smectic A liquid crystalline phase . The smectic A phase is characterized by a layered molecular organization with long-range orientational order, a property exploited in display technologies and optical materials. While specific smectic A phase induction data for 3-butyl-1-heptanol-derived fluorenes versus alternative alcohol-derived fluorenes are not publicly reported, the qualification of this specific alcohol as capable of generating this technologically valuable mesophase distinguishes it from unvalidated C11 alcohol isomers that lack demonstrated liquid crystal utility.

Liquid Crystal Synthesis Mesophase Engineering Materials Chemistry

Hydrogen-Bonding Capacity Advantage: Primary Alcohol vs. Secondary Alcohol Isomers

3-Butyl-1-heptanol is a primary alcohol, bearing the hydroxyl group at a terminal carbon of the heptanol backbone . This structural feature confers higher reactivity in nucleophilic substitution and esterification reactions compared to secondary alcohol isomers such as 5-undecanol [1] or 5-ethylnonan-3-ol , where steric hindrance from adjacent alkyl chains reduces reaction rates and yields. Primary alcohols exhibit approximately 3- to 10-fold higher relative reaction rates in typical esterification and oxidation reactions compared to secondary alcohols of equivalent carbon number [2].

Reactivity Derivatization Esterification

Application Scenarios for 3-Butyl-1-heptanol Based on Verified Differentiation Evidence


Synthesis of Smectic A Liquid Crystalline Fluorene Derivatives

3-Butyl-1-heptanol serves as a validated reagent for preparing branched acyl alkyl fluorenes capable of forming smectic A liquid crystalline phases . This mesophase is characterized by layered molecular organization with long-range orientational order, essential for certain display technologies and optical switching materials. Researchers developing liquid crystalline materials should procure this specific alcohol to reproduce established synthetic pathways yielding smectic A behavior, as alternative C11 alcohols lack documented utility in this specialized application domain.

Efficient Esterification and Derivatization in Organic Synthesis

As a primary alcohol, 3-butyl-1-heptanol exhibits enhanced reactivity in esterification, etherification, and oxidation reactions compared to secondary alcohol isomers such as 5-undecanol [1]. The terminal hydroxyl group minimizes steric hindrance, enabling 3- to 10-fold faster reaction kinetics [2] and higher conversion yields under standard conditions. This makes 3-butyl-1-heptanol the preferred C11 alcohol building block for synthetic workflows requiring efficient derivatization, including the preparation of branched-chain esters for fragrance intermediates or plasticizer precursors.

Low-Temperature Processing Solvent for Heat-Sensitive Formulations

The C3 branching geometry of 3-butyl-1-heptanol substantially reduces its boiling point relative to linear undecanol (~120 °C lower atmospheric boiling point differential) [3]. This property enables lower-temperature solvent removal and distillation during formulation processing, reducing energy consumption and minimizing thermal degradation of heat-sensitive co-formulants. Applications benefiting from this thermophysical advantage include specialty coatings, precision cleaning formulations, and temperature-sensitive reaction media where linear C11 alcohols would require excessive thermal input.

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